molecular formula C12H11N3O2 B11879204 (S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid

Cat. No.: B11879204
M. Wt: 229.23 g/mol
InChI Key: RWUVZHFIVNNDBO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This particular compound features an indole ring substituted with a cyano group at the 5-position and an amino acid side chain, making it a unique and interesting molecule for scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(5-cyano-1H-indol-3-yl)propanoic acid is unique due to the presence of the cyano group, which can significantly alter its chemical and biological properties compared to other indole derivatives. The combination of the indole ring, cyano group, and amino acid side chain makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVZHFIVNNDBO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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